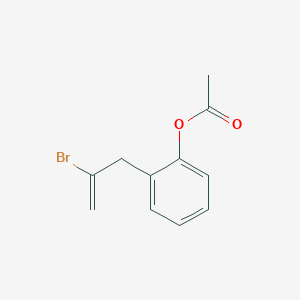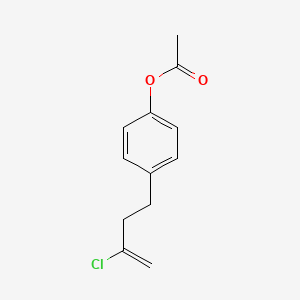![molecular formula C8H4ClN3 B1291006 5-cyano-4-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 920966-02-5](/img/structure/B1291006.png)
5-cyano-4-chloro-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (4-Cl-PPCN) is an organic compound with a wide range of applications in scientific research. It is a versatile reagent used in a variety of chemical syntheses, such as the synthesis of organic molecules and polymers, as well as biochemical and physiological experiments. 4-Cl-PPCN has been studied extensively for its potential to be used in a variety of applications, including drug delivery and drug targeting. In
Applications De Recherche Scientifique
Immunomodulation
5-cyano-4-chloro-1H-pyrrolo[2,3-b]pyridine: derivatives have been studied as potential immunomodulators targeting Janus Kinase 3 (JAK3) . JAK3 plays a crucial role in the immune system by modulating inflammatory and immune mediators. Inhibitors of JAK3 are being researched for their potential to treat immune diseases, such as those related to organ transplantation. The compound’s ability to inhibit JAK3 can help in controlling the immune response, making it a valuable asset in the field of immunology.
Anti-inflammatory Applications
The same properties that make this compound an effective immunomodulator also suggest its use in anti-inflammatory therapies . By targeting JAK3, it can potentially reduce the activity of cytokines and other pro-inflammatory agents, which is beneficial in treating conditions like rheumatoid arthritis and psoriasis.
Antidiabetic Activity
Research has indicated that derivatives of This compound may have applications in reducing blood glucose levels . This could be particularly beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, and diabetic dyslipidemia.
Oncology Research
In cancer research, the compound has been evaluated for its effects on colony formation in cancer cells . The ability to inhibit cell proliferation suggests that it could be used in developing treatments that target cancer cell growth, making it a promising candidate for further oncological studies.
Biological Material Research
This compound has been utilized as a biochemical reagent, which can serve as a biological material or organic compound for life science-related research . Its properties may be useful in studying biological processes and developing new biochemical assays.
Synthesis of Complex Molecules
The compound serves as a building block in the synthesis of more complex molecules . Its chemical structure allows for various substitutions that can lead to the creation of novel compounds with potential therapeutic applications.
Drug Discovery
As a part of chemical libraries, This compound is used in high-throughput screening to identify active compounds against various biological targets . This process is crucial in the early stages of drug discovery and development.
Pharmacological Studies
The compound’s interaction with different enzymes and receptors can be studied to understand its pharmacological profile . This includes its metabolism, bioavailability, and potential side effects, which are essential aspects of preclinical drug development.
Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibit jak3, a member of the janus kinase family .
Mode of Action
It’s suggested that the nh moiety at the c4-position of similar compounds is critical for jak inhibition .
Result of Action
Similar compounds have been shown to significantly reduce the migration and invasion abilities of certain cells .
Action Environment
It’s recommended to store similar compounds under inert gas and avoid air exposure .
Analyse Biochimique
Biochemical Properties
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile plays a crucial role in biochemical reactions, particularly in enzyme inhibition and activation. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for regulating cellular functions. The compound’s interaction with these biomolecules often involves binding to active sites, leading to changes in enzyme activity and subsequent biochemical pathways .
Cellular Effects
The effects of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as MAP kinases, leading to altered gene expression and metabolic changes . These effects are critical for understanding how cells respond to external stimuli and maintain homeostasis.
Molecular Mechanism
At the molecular level, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to conformational changes that affect enzyme function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms are essential for understanding the compound’s role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects may occur at very high doses, highlighting the importance of determining the optimal dosage for research purposes .
Metabolic Pathways
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes.
Transport and Distribution
The transport and distribution of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is vital for optimizing the compound’s use in research.
Subcellular Localization
The subcellular localization of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how the compound exerts its effects within cells . Studying the subcellular localization of the compound can provide insights into its role in cellular processes.
Propriétés
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-5(3-10)4-12-8-6(7)1-2-11-8/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYGKPKPBWOTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640137 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920966-02-5 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)
![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)


![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)